molecular formula C9H13N3O2 B14628724 N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea CAS No. 55807-93-7

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N'-dimethylurea

Cat. No.: B14628724
CAS No.: 55807-93-7
M. Wt: 195.22 g/mol
InChI Key: RJIPHNYXVKAWJB-UHFFFAOYSA-N
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Description

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is a chemical compound with a molecular formula of C9H13N3O2 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
  • N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylcyclopropanamine

Uniqueness

N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N’-dimethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and oxazole moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

55807-93-7

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3-dimethylurea

InChI

InChI=1S/C9H13N3O2/c1-10-9(13)12(2)8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,13)

InChI Key

RJIPHNYXVKAWJB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=NOC(=C1)C2CC2

Origin of Product

United States

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